3-Methyl-2,6-dinitrophenol
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Overview
Description
3-Methyl-2,6-dinitrophenol is an organic compound with the molecular formula C7H6N2O5. It is a derivative of phenol, characterized by the presence of two nitro groups and a methyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2,6-dinitrophenol can be synthesized through the nitration of 3-methylphenol (m-cresol). The process involves the reaction of m-cresol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 2 and 6 positions of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale nitration reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The process includes steps such as the purification of the starting materials, controlled addition of nitrating agents, and careful monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification and etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters and ethers.
Scientific Research Applications
3-Methyl-2,6-dinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its role as an uncoupler of oxidative phosphorylation.
Medicine: Investigated for its potential therapeutic applications, particularly in metabolic studies.
Industry: Utilized in the manufacture of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-2,6-dinitrophenol involves its ability to uncouple oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the mitochondrial membrane, leading to increased heat production and metabolic rate. The compound interacts with various molecular targets, including enzymes involved in the electron transport chain .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a weight loss agent and metabolic stimulant.
2-Methyl-4,6-dinitrophenol: Similar structure but with different substitution patterns on the benzene ring.
2,6-Dinitrophenol: Lacks the methyl group present in 3-methyl-2,6-dinitrophenol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as an uncoupler of oxidative phosphorylation sets it apart from other similar compounds .
Properties
CAS No. |
603-03-2 |
---|---|
Molecular Formula |
C7H6N2O5 |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
3-methyl-2,6-dinitrophenol |
InChI |
InChI=1S/C7H6N2O5/c1-4-2-3-5(8(11)12)7(10)6(4)9(13)14/h2-3,10H,1H3 |
InChI Key |
RXUSMLCMOQWNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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